molecular formula C17H25NO3 B4755513 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine

2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine

Cat. No. B4755513
M. Wt: 291.4 g/mol
InChI Key: GXDCYRWWANQRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. This compound has been widely used in various scientific research applications due to its unique chemical properties and pharmacological effects.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is its potent pharmacological activity, which makes it a valuable tool compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine. One direction is to further explore its antitumor and antiviral activities and to identify the biological targets that mediate these effects. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.

Scientific Research Applications

2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine has been widely used in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit potent antitumor, antiviral, and anti-inflammatory activities. It has also been used as a tool compound to study the structure-activity relationship of morpholine derivatives and their interaction with biological targets.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-5-16(21-15-8-6-12(2)7-9-15)17(19)18-10-13(3)20-14(4)11-18/h6-9,13-14,16H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCYRWWANQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(OC(C1)C)C)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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